Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate
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Overview
Description
Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C12H18O5 It is characterized by a cyclopentene ring attached to a hydroxy group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate typically involves the reaction of cyclopentene with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or other suitable organic solvents
Catalyst: Sodium ethoxide or other strong bases
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents; typically performed in dichloromethane or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4); typically performed in ether or tetrahydrofuran (THF).
Substitution: Amines or alcohols; typically performed in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of diethyl (cyclopent-1-en-1-yl)propanedioate.
Reduction: Formation of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanediol.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester groups can be hydrolyzed by esterases to release the active hydroxy compound. This hydroxy compound can then participate in further biochemical reactions, such as oxidation or reduction, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the cyclopentene ring and hydroxy group.
Cyclopentene: Similar structure but lacks the ester and hydroxy groups.
Ethyl acetoacetate: Similar ester functionality but different ring structure.
Uniqueness
Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both a cyclopentene ring and hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Properties
CAS No. |
90046-70-1 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl 2-(cyclopenten-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(13)12(15,11(14)17-4-2)9-7-5-6-8-9/h7,15H,3-6,8H2,1-2H3 |
InChI Key |
HSYHMLLALONNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CCCC1)(C(=O)OCC)O |
Origin of Product |
United States |
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